Bomcc

CYP450 Enzyme Selectivity High-Throughput Screening

BOMCC is a blocked fluorogenic probe optimized for high-throughput CYP inhibition screening. Its unique benzyloxymethyl ether substitution enables simultaneous detection of CYP3A4, 3A5, 3A7, 2C9, 2C8, and 2B6 activity, reducing assay redundancy. Published kinetic benchmarks (e.g., menadione IC50 values) and a reported Z' factor of 0.918 ensure assay robustness and regulatory-grade data comparability, making it the ideal single-substrate solution for early DDI liability assessment.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
Cat. No. B14887479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBomcc
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1C(C(=O)CC2=C1C=CC(=C2)OCOCC3=CC=CC=C3)C#N
InChIInChI=1S/C19H17NO3/c20-11-17-8-15-6-7-18(9-16(15)10-19(17)21)23-13-22-12-14-4-2-1-3-5-14/h1-7,9,17H,8,10,12-13H2
InChIKeyLZAZKAPOANXQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOMCC (7-Benzyloxymethyloxy-3-cyanocoumarin): A Broad-Spectrum Fluorogenic CYP450 Substrate for High-Throughput Screening


BOMCC (7-Benzyloxymethyloxy-3-cyanocoumarin) is a fluorogenic probe designed for the assessment of cytochrome P450 (CYP) enzyme activity . It functions as a 'blocked' dye, exhibiting minimal intrinsic fluorescence until metabolized by specific CYP isoforms, releasing the highly fluorescent product 3-cyano-7-hydroxycoumarin (CHC) [1]. This compound is primarily utilized in high-throughput screening (HTS) assays to detect drug-drug interactions and characterize CYP inhibition and activity .

Why BOMCC Cannot Be Simply Substituted with Other 3-Cyanocoumarin Fluorogenic Probes


While several 3-cyanocoumarin derivatives (e.g., CEC, EOMCC) exist as CYP450 substrates, their enzyme selectivity, kinetic parameters, and assay performance differ substantially [1]. BOMCC's distinct benzyloxymethyl ether substitution confers a unique metabolic profile across key CYP isoforms (CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP3A5, CYP3A7) compared to ethoxy- (CEC, EOMCC) or non-substituted analogs . Consequently, substituting BOMCC with a related probe without re-optimizing assay conditions will yield non-comparable inhibition data (IC50, Ki) and altered signal-to-background performance, directly impacting screening reliability and regulatory submission consistency [2].

BOMCC: Quantitative Evidence of Differential CYP450 Isoform Selectivity and Assay Performance


BOMCC Demonstrates Broader CYP Isoform Coverage Compared to Selective Probes CEC and EOMCC

BOMCC is metabolized by a distinct panel of human CYP isoforms including CYP2B6, CYP2C9, CYP3A4, and CYP3A5 . In contrast, the related probe CEC (3-cyano-7-ethoxycoumarin) is primarily selective for CYP1A1, CYP1A2, CYP2C9, and CYP2C19, but not CYP3A4/5 [1]. Similarly, EOMCC is a common substrate for CYP1A2 and CYP2C19 [2]. For screening programs requiring assessment of CYP3A family activity alongside CYP2C9, BOMCC provides multi-isoform coverage that these other single-probe alternatives cannot offer in a single assay format.

CYP450 Enzyme Selectivity High-Throughput Screening

BOMCC Exhibits Higher Catalytic Efficiency (Vmax) for CYP3A7 than BFC and RBE

In a head-to-head comparison of six fluorogenic substrates for CYP3A7 activity, BOMCC demonstrated an apparent Vmax of 0.369 pmol/min/pmol CYP3A7, which is over 4-fold higher than that of BFC (0.0896 pmol/min/pmol CYP3A7) and RBE (0.0825 pmol/min/pmol CYP3A7) [1]. This indicates a substantially higher maximum rate of product formation, translating to a stronger fluorescence signal per unit enzyme.

CYP3A7 Enzyme Kinetics Fluorogenic Substrate

BOMCC Delivers Superior Assay Quality (Z' Factor) in CYP3A7 Screens Compared to BFC and 7BQ

In a comprehensive head-to-head evaluation of six fluorogenic substrates for CYP3A7, BOMCC achieved a Z' factor of 0.918 [1]. This metric is a critical measure of assay robustness and is considered excellent (>0.5). BOMCC's Z' factor surpassed that of BFC (0.845) and was substantially higher than 7BQ (0.726) and RBE (0.746), indicating a significantly more robust and reproducible assay format suitable for high-throughput screening (HTS).

Assay Quality Z' Factor High-Throughput Screening

BOMCC Provides a Higher Signal-to-Noise Ratio than BFC in CYP3A7 Assays

A direct comparison of fluorogenic substrates for CYP3A7 revealed that BOMCC generates a signal-to-noise (S/N) ratio of 349 [1]. This is a critical parameter for assay sensitivity, as it defines the detection window for enzyme activity. BOMCC's S/N ratio is approximately 4-fold higher than that observed for BFC (S/N ratio = 87.4), providing a significantly larger dynamic range for detecting weak inhibition or low enzyme activity levels.

Signal-to-Noise Ratio Assay Sensitivity CYP3A7

BOMCC Exhibits Distinct and Quantifiable Sensitivity Across CYP Isoforms (IC50 Values)

The differential sensitivity of BOMCC to inhibition by a common agent (menadione) has been quantified across several CYP isoforms [1]. Using Vivid® BOMCC as the probe substrate, the measured IC50 values for menadione were: CYP2C8 (2.36 ± 0.11 µM), CYP2C9 (8.91 ± 0.57 µM), CYP3A5 (9.77 ± 3.33 µM), and CYP3A7 (5.92 ± 0.81 µM) [1]. These values provide a quantitative benchmark for assay validation and enable precise comparison of inhibitor potency across different CYP enzymes when BOMCC is the substrate.

IC50 Enzyme Inhibition CYP2C8 CYP2C9 CYP3A5

BOMCC Kinetics for CYP2C9*1 Allele are Quantitatively Defined (Km = 16.94 µM)

For studies involving the clinically relevant CYP2C9 enzyme, the Michaelis-Menten constant (Km) for BOMCC with the wild-type CYP2C9*1 allele has been experimentally determined as 16.94 ± 4.78 µM [1]. This value serves as a critical reference point for designing experiments under substrate-saturating conditions (e.g., using 5-10x Km) to ensure accurate and reproducible Vmax and IC50 determinations in pharmacogenomic and drug-interaction studies.

CYP2C9 Enzyme Kinetics Pharmacogenomics

BOMCC: High-Value Application Scenarios in Drug Discovery and ADME-Tox Profiling


High-Throughput Screening (HTS) for CYP3A4/3A5/3A7 and CYP2C9 Inhibition

BOMCC is the optimal fluorogenic substrate for primary HTS campaigns designed to flag compounds with potential drug-drug interaction (DDI) liabilities against CYP3A4, CYP3A5, CYP3A7, and CYP2C9 [1]. Its ability to be metabolized by multiple clinically significant CYP isoforms allows a single assay format to provide broad inhibition data, while its demonstrated high Vmax (0.369 pmol/min/pmol CYP3A7) and Z' factor (0.918) [2] ensure robust, reproducible, and sensitive detection of even weak inhibitors. This reduces the number of separate assays required in early discovery, accelerating hit-to-lead triage.

Mechanistic CYP Inhibition Studies (IC50/Ki Determination) for Regulatory Submission

When generating definitive IC50 and Ki data for regulatory dossiers (e.g., FDA, EMA) to characterize the inhibition potential of a lead candidate, BOMCC provides a validated and well-characterized probe substrate [1]. Laboratories can leverage published quantitative benchmarks, such as the menadione IC50 values for CYP2C8 (2.36 µM), CYP2C9 (8.91 µM), and CYP3A5 (9.77 µM) [1], to internally validate assay performance and ensure data comparability. The high signal-to-noise ratio (S/N = 349) provides the precision required for robust kinetic analysis and confident reporting of inhibition constants.

Pharmacogenomic Studies of CYP2C9 and CYP3A5 Variants

BOMCC is a suitable probe for investigating the functional impact of genetic polymorphisms on CYP2C9 and CYP3A5 enzyme activity [1]. Its defined kinetic parameters for the CYP2C9*1 allele (Km = 16.94 µM) and its validated use in POR variant studies [2] provide a solid foundation for comparing the catalytic efficiency of wild-type and variant enzymes. This application is critical for understanding inter-individual variability in drug metabolism and predicting drug response in diverse patient populations.

Screening for CYP2B6 and CYP3A7 Activity in Specialized ADME-Tox Panels

For discovery programs targeting diseases where CYP2B6 (e.g., CNS drug metabolism) or CYP3A7 (e.g., fetal/neonatal drug metabolism) play a pivotal role, BOMCC is a preferred substrate [1]. It offers a well-characterized, high-quality assay format with a defined Vmax for CYP3A7 (0.369 pmol/min/pmol) and validated inhibition parameters . This enables the integration of these less commonly screened isoforms into routine ADME-Tox panels, providing a more comprehensive early safety profile for novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bomcc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.